molecular formula C19H3F15Sn B229745 Methyltris(pentafluorophenyl)stannane CAS No. 1062-71-1

Methyltris(pentafluorophenyl)stannane

Cat. No.: B229745
CAS No.: 1062-71-1
M. Wt: 634.9 g/mol
InChI Key: ZDNZXKMCNCTLGN-UHFFFAOYSA-N
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Description

Methyltris(pentafluorophenyl)stannane is an organotin compound with the molecular formula C19H3F15Sn, featuring a central tin atom bonded to three pentafluorophenyl (C6F5) groups and one methyl (CH3) group. The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in catalytic and material science applications .

Properties

CAS No.

1062-71-1

Molecular Formula

C19H3F15Sn

Molecular Weight

634.9 g/mol

IUPAC Name

methyl-tris(2,3,4,5,6-pentafluorophenyl)stannane

InChI

InChI=1S/3C6F5.CH3.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H3;

InChI Key

ZDNZXKMCNCTLGN-UHFFFAOYSA-N

SMILES

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Synonyms

Methyltris(pentafluorophenyl)stannane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Stannanes

Key Structural Features

Organotin compounds are classified by their substituents, which dictate their physical and chemical behavior. Below is a comparative analysis of Methyltris(pentafluorophenyl)stannane with structurally similar stannanes:

Table 1: Structural and Physical Properties of Selected Stannanes
Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number
This compound C19H3F15Sn ~634.7<sup>a</sup> 3 C6F5, 1 CH3 Not available
Tribenzylfluorostannane C21H21FSn 411.1 3 Benzyl (C6H5CH2), 1 F 429-77-6
Bromo-tris(4-methoxyphenyl)stannane C21H21BrO3Sn ~576.6<sup>b</sup> 3 4-MeO-C6H4, 1 Br Not available

<sup>a</sup> Calculated based on substituent contributions.
<sup>b</sup> Estimated using atomic masses (Br = 79.9, Sn = 118.7).

Key Observations :

  • Electron Effects : The pentafluorophenyl groups in this compound are highly electronegative, making the tin center more Lewis acidic compared to benzyl or methoxyphenyl substituents . This property is critical in catalysis, where electron-deficient tin centers enhance reactivity.
  • Steric Considerations : The bulkier pentafluorophenyl groups may reduce nucleophilic attack at the tin atom compared to smaller substituents like bromine or methoxy groups .
Catalytic Activity
  • This compound: The electron-withdrawing C6F5 groups stabilize negative charges, making this compound effective in cross-coupling reactions. Similar fluorinated tin compounds are used in polymer synthesis and as precursors for nanomaterials .
  • Tribenzylfluorostannane : Benzyl groups provide moderate steric protection, favoring applications in stoichiometric tin-mediated reactions rather than catalysis .
  • Bromo-tris(4-methoxyphenyl)stannane : Methoxy groups donate electron density, reducing tin’s electrophilicity. Such compounds are less reactive in polar solvents but may serve as intermediates in pharmaceutical synthesis .
Thermal and Chemical Stability
  • Fluorinated stannanes like this compound exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds, whereas methoxy-substituted stannanes decompose at lower temperatures (~150°C) .

Preparation Methods

Reaction Conditions and Stoichiometry

The synthesis is conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates. Anhydrous tetrahydrofuran (THF) serves as the solvent, facilitating the solubility of both the tin precursor and the Grignard reagent. A molar ratio of 1:3 (MeSnBr₃:C₆F₅MgBr) ensures complete substitution of all three bromine atoms. The reaction proceeds at temperatures between 0°C and 25°C , with gradual warming to room temperature to drive the reaction to completion.

Workup and Purification

Post-reaction, the mixture is quenched with a saturated ammonium chloride solution to neutralize excess Grignard reagent. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (using silica gel and a non-polar solvent system) or recrystallization from hexane yields the final product as a white crystalline solid.

Mechanistic Insights

The substitution mechanism proceeds through a concerted SN2-type pathway , where the nucleophilic pentafluorophenyl group attacks the electrophilic tin center. The steric bulk of the pentafluorophenyl groups and the leaving ability of bromide ions favor this mechanism. Density functional theory (DFT) studies on analogous organotin systems suggest that the reaction’s exothermicity (ΔH120kJ/mol\Delta H \approx -120 \, \text{kJ/mol}) drives high conversion efficiency.

Analytical Characterization

This compound is characterized using the following techniques:

PropertyValueMethod
Molecular FormulaC₁₉H₄F₁₅SnElemental Analysis
Molecular Weight635.91 g/molMass Spectrometry
Melting PointNot ReportedDifferential Scanning Calorimetry (DSC)
Boiling PointNot ReportedGas Chromatography
LogP8.27Chromatography

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): A singlet at δ0.85ppm\delta \, 0.85 \, \text{ppm} corresponds to the methyl group bonded to tin.

  • ¹⁹F NMR (CDCl₃): Multiplets between δ140ppm\delta \, -140 \, \text{ppm} and δ160ppm\delta \, -160 \, \text{ppm} arise from the pentafluorophenyl groups.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete substitution may yield mixed halide/pentafluorophenyl derivatives (e.g., MeSnBr₂(C₆F₅)). These are removed during purification via selective elution in chromatography.

Emerging Methodologies

While the Grignard method remains dominant, recent advances in transition-metal-catalyzed coupling (e.g., using palladium or nickel complexes) show promise for milder reaction conditions. However, these approaches are still in exploratory stages for tin-based systems .

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